1-(2-bromoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic compound categorized as a boronic ester. This compound features a pyrazole ring, known for its five-membered structure containing two nitrogen atoms, and a boronic ester moiety that enhances its reactivity in organic synthesis. The compound's unique structure allows it to participate in various chemical transformations, making it valuable in both medicinal and industrial chemistry.
1-(2-bromoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole belongs to the class of boronic esters. Boronic esters are recognized for their utility in organic synthesis, particularly in forming carbon-carbon bonds through cross-coupling reactions. This compound is also classified under heterocyclic compounds due to the presence of the pyrazole ring.
The synthesis of 1-(2-bromoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps:
The reactions typically require controlled conditions such as temperature and solvent choice to optimize yield and purity. For instance, palladium-catalyzed reactions often utilize solvents like dimethylformamide or tetrahydrofuran for better solubility and reactivity.
The molecular formula of 1-(2-bromoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is . Its structure can be represented as follows:
The InChI key for this compound is ZGOQBMUTSAIQEU-UHFFFAOYSA-N. The molecular weight is approximately 273.06 g/mol .
1-(2-bromoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole participates in several types of chemical reactions:
The reactivity of boronic esters allows them to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various synthetic pathways to create complex organic molecules.
The mechanism of action for 1-(2-bromoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its ability to form reversible covalent bonds with nucleophiles. This characteristic is particularly significant in cross-coupling reactions where it facilitates the formation of carbon-carbon bonds. Additionally, the pyrazole ring can engage in hydrogen bonding and other interactions that enhance its reactivity and stability in various chemical environments.
Relevant data indicates that this compound can be utilized effectively in various synthetic applications due to its favorable physical and chemical characteristics .
1-(2-bromoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several significant applications:
This compound exemplifies the versatility and importance of boronic esters in modern chemistry.
The structural evolution of pyrazole-boronic ester hybrids began with simple N-unsubstituted systems like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (MW: 194.04, C₉H₁₅BN₂O₂) [2], valued for their synthetic accessibility but limited by instability and poor solubility. Early research focused on optimizing boronation methodologies for pyrazole cores, establishing reliable routes to 3- and 4-boronate isomers. To address limitations of unprotected heterocycles, N-functionalization strategies emerged, yielding derivatives with improved handling properties and tailored reactivity. Seminal advancements introduced N-alkyl and N-aryl variants, exemplified by 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 761446-44-0, MW: 208.07, C₁₀H₁₇BN₂O₂) [4], which demonstrated enhanced stability and solubility crucial for complex synthetic applications. The development of more sophisticated protecting groups, such as the tetrahydropyranyl (THP) moiety in 1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1040377-03-4, MW: 278.16, C₁₄H₂₃BN₂O₃) [5], provided steric shielding of the boronate while offering orthogonal deprotection pathways. Further innovation led to solubilizing groups like the 1-ethoxyethyl chain in 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole [7] and the 3-methoxypropyl group in 1-(3-Methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1000801-76-2, MW: 266.14, C₁₃H₂₃BN₂O₃) [8]. These modifications collectively addressed key challenges in reactivity modulation, purification, and integration into multistep syntheses, setting the stage for advanced bifunctional systems like the bromoethyl derivative. [1] [3] [5]
Table 1: Evolution of Pyrazole-Boronic Ester Hybrid Architectures
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature | Significance |
---|---|---|---|---|---|
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 844501-71-9 | C₉H₁₅BN₂O₂ | 194.04 | N-H, 3-Boronated | Early prototype, limited stability |
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 761446-44-0 | C₁₀H₁₇BN₂O₂ | 208.07 | N-Methyl, 4-Boronated | Enhanced stability & solubility |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol | Not specified | C₁₁H₁₉BN₂O₃ | 238.10 | N-(2-Hydroxyethyl) | Introduced bifunctionality (B + OH) |
1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1040377-03-4 | C₁₄H₂₃BN₂O₃ | 278.16 | N-THP protected | Orthogonal deprotection potential |
1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Not specified | C₁₃H₂₃BN₂O₃ | 266.14* | N-(1-Ethoxyethyl) | Cleavable protecting group, enhanced solubility |
1-(3-Methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1000801-76-2 | C₁₃H₂₃BN₂O₃ | 266.14 | N-(3-Methoxypropyl) | Extended solubilizing chain |
1-(2-Bromoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Not specified | C₁₀H₁₆BBrN₂O₂ | 293.97 | N-(2-Bromoethyl) | Dual electrophile-nucleophile reactivity |
* Note: Molecular weight for 1-(1-Ethoxyethyl) derivative calculated based on formula C₁₃H₂₃BN₂O₃ matches 266.14; the value in the source may contain a discrepancy.
The 2-bromoethyl group attached to the pyrazole nitrogen constitutes a critical design element that profoundly influences the reactivity and regioselectivity of this hybrid molecule. Compared to shorter bromomethyl analogs or longer bromoalkyl chains, the bromoethyl spacer (‑CH₂CH₂Br) provides an optimal balance between electronic effects, steric accessibility, and conformational flexibility. The primary bromide exhibits superior leaving group ability compared to chlorides or iodides (the latter often suffering from stability issues), enabling efficient nucleophilic displacements under mild conditions. This electrophilic character facilitates regioselective alkylation of diverse nucleophiles, including amines, thiols, alkoxides, and stabilized carbanions, without competing side reactions at the boronic ester functionality. The two-carbon tether length is particularly advantageous for intramolecular cyclizations, enabling the formation of biologically relevant 5- and 6-membered heterocyclic systems upon reaction with nucleophilic centers strategically positioned within the same molecule or on a coupled fragment. This controlled cyclization capability underpins its utility in synthesizing constrained peptide mimetics and macrocyclic drug candidates where ring size critically determines bioactivity. The bromoethyl group also acts as a conformational director in metal-mediated transformations. Its electron-withdrawing nature slightly enhances the electrophilicity of the adjacent pyrazole ring, subtly influencing regioselectivity in subsequent Suzuki-Miyaura couplings where the boronate moiety acts as the nucleophilic partner. This effect, combined with the steric bulk near nitrogen, can favor coupling at specific positions on complex aryl or heteroaryl halide partners. Furthermore, the bromoethyl substituent facilitates selective transformations orthogonal to boronate chemistry, enabling sequential diversification strategies essential for creating focused libraries in medicinal chemistry campaigns. [3] [6] [8]
Table 2: Synthetic Applications Enabled by the Bromoethyl Substituent
Reaction Type | Reagents/Conditions | Product Class Formed | Key Application |
---|---|---|---|
Intermolecular SN2 | Primary/Secondary Amines, Base (e.g., K₂CO₃) | 2-Aminoethylpyrazole-boronates | Conjugation, solubilizing linkers, pharmacophore tethering |
Intermolecular SN2 | Thiols, Mild Base (e.g., Cs₂CO₃) | 2-(Alkylthio)ethylpyrazole-boronates | Thioether linkage for proteolysis-targeting chimeras (PROTACs) |
Intermolecular SN2 | Alkoxides/Carboxylates | Ether/Ester-linked pyrazole-boronates | Prodrug strategies, polymer conjugation |
Intramolecular Cyclization | Internal Nucleophile (e.g., Amide, Pyrazole) | Fused bicyclic [5.3.0] or [6.3.0] azaboracycles | Constrained kinase inhibitors, allosteric modulators |
Metal-Catalyzed Cross-Coupling | Pd(0), Amines (Buchwald-Hartwig) | 2-(Dialkylamino)ethyl- or 2-(Arylamino)ethyl derivatives | Aniline bioisosteres, charged center introduction |
Carbon-Carbon Bond Formation | Malonates, Pd(0) (Tsuji-Trost) | Quaternary carbon-linked functionalized derivatives | Extended linker architectures |
The strategic incorporation of both boronic ester and alkyl bromide functionalities within 1-(2-bromoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole creates a uniquely versatile pharmacophore elaboration platform. This dual functionalization enables convergent synthesis strategies where each functional group participates sequentially in orthogonal bond-forming reactions, significantly accelerating the exploration of structure-activity relationships (SAR). The boronic ester undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl or vinyl halides, facilitating the rapid introduction of biaryl or styryl motifs often associated with improved target affinity and pharmacokinetic properties. This transformation typically occurs first due to the compatibility of the alkyl bromide with cross-coupling conditions (especially when using aqueous bases judiciously). Following biaryl installation, the bromoethyl group serves as a site for diversification via nucleophilic substitution or metal-catalyzed amination (Buchwald-Hartwig), enabling the introduction of amines, amides, sulfonamides, or heterocyclic fragments that modulate solubility, potency, or metabolic stability. The molecule effectively functions as a linchpin, connecting two structurally diverse components through discrete, high-yielding reactions. This capability is invaluable for synthesizing analogs of kinase inhibitors where the pyrazole core acts as a hinge-binding motif, the biaryl system occupies hydrophobic pockets, and the aminoethyl tether targets solvent-exposed regions. The bromoethyl group also serves as a precursor to charged functionalities critical for enhancing target engagement or improving physicochemical properties. Controlled conversion to quaternary ammonium salts (via tertiary amine alkylation) enhances aqueous solubility for parenteral formulations, while transformation to sulfonium salts creates potential covalent binding warheads. Furthermore, the ethylene spacer is ideally suited for constructing PROTACs (Proteolysis Targeting Chimeras) and molecular glues. The bromoethyl terminus readily conjugates to E3 ligase ligands (e.g., via thiol exchange from lenalidomide derivatives), while the boronic ester enables coupling to target protein ligands, creating bifunctional degraders. This application exploits both functional groups independently to construct complex heterobifunctional molecules from readily available building blocks, demonstrating the compound's pivotal role in modern chemical biology and drug discovery. [4] [6] [8]
Table 3: Medicinal Chemistry Applications Leveraging Dual Functionalization
Therapeutic Area | Target Class | Role of Bromoethyl-Boronate Hybrid | Representative Analog Strategy |
---|---|---|---|
Oncology | Kinase Inhibitors (e.g., JAK, FLT3) | Pyrazole as hinge binder; Boronate for hydrophobic pocket access; Bromoethyl for solubilizing group or targeted warhead | Post-coupling conversion of Br to morpholine or piperazine tertiary amine |
Anti-infectives | Bacterial Topoisomerases | Boronate for DNA mimicry; Bromoethyl linker for gyrase-poisoning fluoroquinolone fragment conjugation | Suzuki coupling to fluoroquinolone fragment followed by azetidine displacement of Br |
CNS Disorders | Serotonin Receptors | Pyrazole as core scaffold; Bromoethyl for blood-brain barrier penetrating amine introduction | Buchwald-Hartwig amination post-boronate coupling to introduce tryptamine analogs |
Inflammation | PDE4 Inhibitors | Boronate for affinity pocket access; Bromoethyl for carboxylic acid bioisostere via cyanation | Displacement with cyanide followed by hydrolysis to acetic acid derivative |
PROTAC Development | BET Proteins/CRBN Ligand | Bromoethyl for conjugation to lenalidomide derivatives; Boronate for coupling to BET-targeting motif | Sequential thioether formation then Suzuki coupling to imidazo-triazine |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: